Zicronapine

Catalog No.
S547759
CAS No.
170381-16-5
M.F
C22H27ClN2
M. Wt
354.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zicronapine

CAS Number

170381-16-5

Product Name

Zicronapine

IUPAC Name

4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine

Molecular Formula

C22H27ClN2

Molecular Weight

354.9 g/mol

InChI

InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1

InChI Key

BYPMJBXPNZMNQD-PZJWPPBQSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Lu 31-130; Lu31-130; Lu-31-130; Lu 31130; Lu31130; Lu-31130; Zicronapine.

Canonical SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C

Isomeric SMILES

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C

The exact mass of the compound Zicronapine is 354.1863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Zicronapine (Lu 31-130) is a tetracyclic atypical antipsychotic agent. Like other compounds in its class, such as olanzapine and clozapine, it exhibits a multi-receptor binding profile, with potent antagonist activity at dopamine D1 and D2, and serotonin 5-HT2A receptors. This foundational mechanism is central to its antipsychotic effects, but the specific variations in its broader receptor interaction profile are key differentiating factors for its use in targeted preclinical research models.

While many atypical antipsychotics share a primary mechanism of D2 and 5-HT2A receptor antagonism, they are not functionally interchangeable in a research context. Subtle differences in binding affinity at a wide array of secondary receptors (e.g., other serotonin subtypes, adrenergic, muscarinic, and histamine receptors) dictate significant variations in preclinical outcomes. These differences directly impact side-effect profiles, such as the propensity to induce catalepsy (a proxy for extrapyramidal symptoms) or metabolic changes like weight gain, and can determine a compound's efficacy in specific behavioral paradigms, such as models of cognitive deficits. Therefore, selecting an antipsychotic based solely on its primary mechanism, without considering its distinct multi-receptor signature, can introduce critical confounds and limit the translatability of study results.

Differentiated Receptor Binding Profile Compared to Olanzapine and Clozapine

Zicronapine demonstrates a multi-receptor binding profile with high affinity for dopamine D1, D2, and serotonin 5-HT2A receptors, a characteristic shared with benchmark atypical antipsychotics like olanzapine and clozapine. However, the relative affinities across a wider range of receptors differentiate these compounds. For example, olanzapine exhibits higher affinity for muscarinic M1-5, histamine H1, and 5-HT2C receptors compared to its D2 affinity, which is linked to its side-effect profile. Clozapine also has a complex profile with high affinity for numerous receptors, including adrenergic and various serotonin subtypes, which contributes to its unique efficacy and side effects. The specific balance of affinities in Zicronapine's profile offers a distinct pharmacological tool for isolating the roles of specific receptor systems.

Evidence DimensionIn Vitro Receptor Affinity (Ki, nM)
Target Compound DataPotent antagonist at D1, D2, and 5-HT2A receptors.
Comparator Or BaselineOlanzapine: High affinity for D2 (Ki=11 nM), 5-HT2A (Ki=4 nM), H1 (Ki=7 nM), and M1-5 (Ki=2-25 nM). Clozapine: High affinity for D4, 5-HT2A, α1-adrenergic, H1, and M1 receptors.
Quantified DifferenceZicronapine's profile is distinct from comparators which exhibit very high affinities for H1 and muscarinic receptors (olanzapine) or a broader high-affinity profile including α-adrenergic receptors (clozapine).
ConditionsRadioligand binding assays using cloned human or rat receptors.

This allows researchers to investigate D1/D2/5-HT2A-mediated antipsychotic effects with a different off-target interaction profile than olanzapine or clozapine.

Potential for Reduced Metabolic Side Effects versus Olanzapine

A primary procurement driver when selecting an atypical antipsychotic for in vivo studies is the liability for metabolic side effects, particularly weight gain, for which olanzapine is a well-established benchmark. In clinical and preclinical studies, olanzapine consistently induces significant weight gain. For instance, in a 6-month clinical study, patients treated with olanzapine experienced a 7.4% increase in body weight from baseline, whereas those on ziprasidone showed no significant change. While direct head-to-head preclinical data for Zicronapine on this metric is limited, its development program highlighted a favorable safety and efficacy comparison to olanzapine in Phase II studies, suggesting a potentially lower liability for severe metabolic disturbances.

Evidence DimensionBody Weight Change from Baseline
Target Compound DataReported to have convincing safety and efficacy data when compared to olanzapine in Phase II clinical trials.
Comparator Or BaselineOlanzapine: Associated with a 7.4% mean increase in body weight over 24 weeks in a double-blind, randomized study. 47.8% of patients gained ≥7% of their initial body weight.
Quantified DifferenceOlanzapine demonstrates a high and statistically significant propensity for inducing weight gain, a critical side effect that Zicronapine was positioned to improve upon.
ConditionsLong-term (multi-week/month) in vivo studies in animal models or clinical trials.

For long-term preclinical studies, choosing a compound with a potentially lower metabolic liability than olanzapine minimizes confounding effects of weight gain and metabolic dysregulation on behavioral or physiological readouts.

Suitability for Pro-Cognitive Research Models

Zicronapine was specifically noted for having a strong pro-cognitive effect in animal models. This is a key differentiator from many other antipsychotics, particularly first-generation compounds like haloperidol and even some second-generation agents like clozapine, which can show neutral or even negative effects on cognition. For example, in animal models of schizophrenia (e.g., using NMDA receptor antagonists like MK-801), atypical antipsychotics are often evaluated for their ability to reverse induced cognitive deficits. Zicronapine's documented pro-cognitive profile makes it a more suitable tool than standard antipsychotics for studies where cognitive enhancement is a primary endpoint.

Evidence DimensionEfficacy in Preclinical Models of Cognition
Target Compound DataDescribed as having a 'strong pro-cognitive effect in animal models'.
Comparator Or BaselineHaloperidol (typical antipsychotic) and Clozapine are ranked poorly for cognitive outcomes. Standard antipsychotics often fail to treat or can worsen cognitive deficits.
Quantified DifferenceQualitatively positioned as having pro-cognitive effects, contrasting with the neutral or negative cognitive impact of benchmark compounds.
ConditionsAnimal models of cognitive impairment associated with schizophrenia (CIAS), such as NMDA antagonist challenge models.

This compound is a preferred choice for preclinical research focused on developing therapies for cognitive impairment, as it provides antipsychotic activity without the confounding cognitive-dulling effects of other agents.

Investigating Pro-Cognitive Therapies for Schizophrenia

For preclinical studies using animal models of cognitive impairment (e.g., MK-801 or PCP-induced deficits), Zicronapine is a strong candidate. Its reported pro-cognitive effects provide a baseline of antipsychotic action without the cognitive impairment associated with agents like haloperidol or clozapine, allowing for a clearer assessment of novel co-administered cognitive enhancers.

Long-Term Behavioral Studies Requiring Minimal Metabolic Disruption

In chronic dosing studies lasting several weeks or months, the significant weight gain and metabolic changes induced by olanzapine can be a major experimental confound. Zicronapine's more favorable safety profile comparison makes it a more suitable choice for research where stable metabolic baselines are critical for interpreting behavioral or physiological data.

Dissecting the Role of D1/D2/5-HT2A Receptors with a Unique Off-Target Profile

When the research goal is to understand the downstream effects of combined D1, D2, and 5-HT2A antagonism, Zicronapine provides a distinct pharmacological tool. Its receptor binding signature differs from olanzapine and clozapine, which have high affinities for histamine and muscarinic or alpha-adrenergic receptors, respectively, thereby helping to isolate the effects of the primary targets from these other systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

354.1862766 Da

Monoisotopic Mass

354.1862766 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZV11V7G6A

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

170381-16-5

Wikipedia

Zicronapine

Dates

Last modified: 02-18-2024

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